

# Host Range of the PG106 Plasmid: An In-depth Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The **PG106** plasmid is a versatile Escherichia coli-Bacteroides shuttle vector, engineered for genetic manipulation in a range of bacterial hosts. This guide provides a comprehensive overview of the known host range of the **PG106** plasmid, detailing its stability, replication mechanisms, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical resource for researchers employing this vector in their work.

### Introduction

The **pG106** plasmid is a shuttle vector designed for genetic studies in Gram-negative bacteria, particularly those of the genera Bacteroides and Porphyromonas, as well as the common laboratory host Escherichia coli. Its construction, based on the backbones of pUC19 and pYH420, allows for replication and selection in these diverse bacterial lineages. The ability to shuttle the plasmid between E. coli (for ease of cloning) and target anaerobic bacteria makes **pG106** a valuable tool for functional genomics, gene expression studies, and the development of novel therapeutics.

## **Host Range of PG106**



The demonstrated host range of the **pG106** plasmid encompasses species from two distinct phyla: Proteobacteria and Bacteroidetes.

Table 1: Confirmed Host Organisms for the PG106 Plasmid

Phylum	Genus	Species	Strain(s)	Notes
Proteobacteria	Escherichia	coli	NEB Stable, DH5alpha	Utilized for cloning and plasmid propagation.[1]
Bacteroidetes	Porphyromonas	gingivalis	ATCC 33277	Stable maintenance demonstrated.[3] [4]
Bacteroidetes	Bacteroides	thetaiotaomicron	VPI-5482	Stable maintenance demonstrated.[3] [4]

The host range is primarily determined by the origins of replication present in the plasmid's backbone. The pUC19 component contributes a ColE1-type origin of replication, which is functional in E. coli and other related Enterobacteriaceae. The pYH420 component, originally isolated from Porphyromonas asaccharolytica, provides the replication machinery necessary for maintenance in Porphyromonas and Bacteroides species.[3][4]

## **Plasmid Stability**

The stability of **pG106** has been experimentally verified in its key host organisms. The plasmid is considered stable in E. coli, Porphyromonas gingivalis, and Bacteroides thetaiotaomicron.[3] [4]

Table 2: Summary of **PG106** Plasmid Stability Data



Host Organism	Stability Assessment	Reference
Escherichia coli	Stable for routine cloning and propagation.	[1][2]
Porphyromonas gingivalis	Stable after multiple passages without antibiotic selection.	[3][4]
Bacteroides thetaiotaomicron	Stable after multiple passages without antibiotic selection.	[3][4]

# **Experimental Protocols Plasmid Stability Assay**

This protocol is adapted from the methodology used to assess the stability of **pG106** and its derivatives.[3]

- Initial Culture: Inoculate a single colony of the bacterial strain harboring the **pG106** plasmid into an appropriate liquid medium containing the selective antibiotic. Incubate under suitable conditions (e.g., 37°C, anaerobically for P. gingivalis and B. thetaiotaomicron).
- Passage 0 (P0): After overnight growth, centrifuge the culture to pellet the cells and resuspend them in fresh, antibiotic-free medium to an optical density at 660 nm (OD660) of 0.5.
- Plating P0: Dilute and plate the P0 culture on both non-selective and selective agar plates.
   Incubate the plates and subsequently count the colony-forming units (CFUs) to determine the initial percentage of plasmid-containing cells.
- Subsequent Passages: Dilute the remaining P0 culture to an OD660 of 0.15 in fresh, antibiotic-free medium and incubate overnight.
- Repeat: Repeat the process of dilution and overnight growth for a desired number of passages (e.g., three passages).
- Final Plating: After the final passage, dilute and plate the culture on both non-selective and selective agar plates.



 Analysis: Calculate the percentage of plasmid retention at each passage by dividing the CFU count on selective plates by the CFU count on non-selective plates and multiplying by 100.

### **Electroporation into Host Organisms**

This is a general protocol for the electroporation of P. gingivalis.

- Cell Preparation: Grow P. gingivalis in an appropriate broth medium to mid-log phase.
- Washing: Harvest the cells by centrifugation and wash them multiple times with ice-cold electroporation buffer (e.g., 10% glycerol).
- Electroporation: Resuspend the cell pellet in a small volume of electroporation buffer and mix with the **pG106** plasmid DNA. Transfer the mixture to a pre-chilled electroporation cuvette.
- Pulse: Deliver an electrical pulse using an electroporator with optimized settings for P. gingivalis.
- Recovery: Immediately add recovery medium to the cuvette and transfer the cell suspension to a larger volume of recovery medium. Incubate for a period to allow for the expression of antibiotic resistance genes.
- Plating: Plate the recovered cells on selective agar plates and incubate under anaerobic conditions.

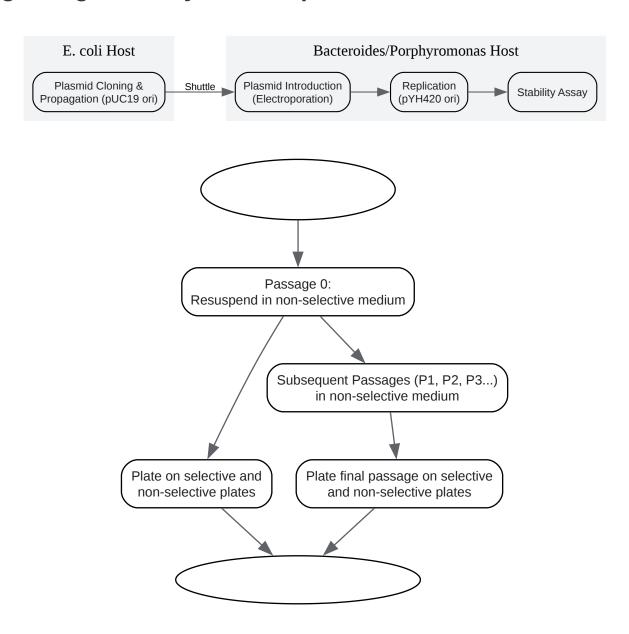
This protocol provides a general guideline for the electroporation of Bacteroides thetaiotaomicron.

- Cell Preparation: Grow B. thetaiotaomicron anaerobically in a suitable broth medium to the desired growth phase.
- Washing: Pellet the cells by centrifugation and wash them with a wash buffer (e.g., 1 mM MgCl2 in 10% glycerol).
- Electroporation: Resuspend the cells in electroporation buffer and add the **pG106** plasmid DNA. Transfer to an electroporation cuvette.
- Pulse: Apply an electrical pulse with parameters optimized for Bacteroides species.

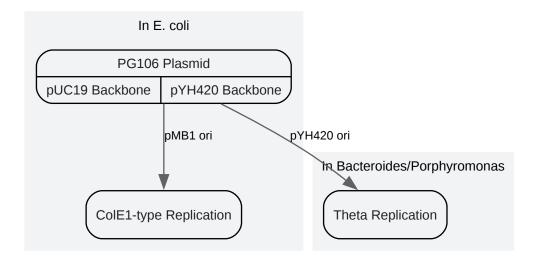


- Recovery: Resuspend the cells in a recovery medium and incubate anaerobically to allow for phenotypic expression.
- Plating: Plate the cell suspension on selective agar plates and incubate anaerobically until colonies appear.

# Visualizations Signaling Pathways and Experimental Workflows







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